Product packaging for Allantoin sodium succinate(Cat. No.:CAS No. 4492-75-5)

Allantoin sodium succinate

Cat. No.: B12765139
CAS No.: 4492-75-5
M. Wt: 320.17 g/mol
InChI Key: KVMXOJPUIDZOEN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Allantoin sodium succinate is a chemical derivative of allantoin, a diureide of glyoxylic acid that is both endogenous to the human body and a normal component of the human diet . This compound is presented for research applications, particularly in the fields of dermatology and oxidative stress biology. Researchers are investigating its potential to leverage the known properties of allantoin, which include moisturizing and keratolytic effects, an ability to increase the water content of the extracellular matrix, and the promotion of desquamation of upper layers of dead skin cells . In vivo studies on allantoin suggest it can ameliorate the wound healing process, with observations of increased vasodilation, angiogenesis, fibroblast proliferation, and collagen deposition in wound sites . Furthermore, in humans, allantoin is the exclusive product of the non-enzymatic oxidation of uric acid by free radicals, making it a potential biomarker for measuring oxidative stress in chronic illnesses and aging . As a material for laboratory investigation, this compound may offer enhanced solubility or stability for specific experimental formulations. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets and handling protocols should be reviewed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4Na2O7 B12765139 Allantoin sodium succinate CAS No. 4492-75-5

Properties

CAS No.

4492-75-5

Molecular Formula

C8H10N4Na2O7

Molecular Weight

320.17 g/mol

IUPAC Name

disodium;butanedioate;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C4H6N4O3.C4H6O4.2Na/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8;;/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8);;/q;;2*+1/p-2

InChI Key

KVMXOJPUIDZOEN-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.[Na+].[Na+]

Origin of Product

United States

Synthetic and Derivatization Strategies for Allantoin and Succinate Analogs

Allantoin (B1664786) Derivatization Methodologies for Research Applications

Allantoin, a diureide of glyoxylic acid, possesses multiple functional groups, including ureido and imidazolidine (B613845) moieties, that offer sites for chemical modification. nih.govechemi.comwikipedia.org Its amphoteric nature allows for the formation of various salts and complexes, a property that has been exploited in numerous applications. longchangchemical.comakema.it

Chemical Modification for Enhanced Research Utility (e.g., conjugation)

The chemical modification of allantoin can be approached through several synthetic routes, starting from precursors like glyoxylic acid and urea (B33335) or through the oxidation of uric acid. orgsyn.orgchemicalbook.comgoogle.com While direct conjugation to enhance research utility is not extensively documented, the fundamental chemistry of allantoin allows for such possibilities. The presence of N-H groups in the urea and hydantoin (B18101) components of allantoin suggests potential for reactions such as N-acylation or N-alkylation under appropriate conditions, which could be used to attach linker molecules for conjugation to proteins or other macromolecules. The formation of metal salts and adducts with allantoin is well-established, indicating its capacity to coordinate with other molecules. longchangchemical.com This principle could be extended to form complexes with specific research agents.

Integration of Allantoin into Biopolymer-Based Research Delivery Systems (e.g., pectin (B1162225) hydrogels, hyaluronic acid conjugates)

A significant area of research has been the incorporation of allantoin into biopolymer matrices to create advanced delivery systems for research applications, particularly in tissue engineering and wound healing studies.

Pectin Hydrogels: Allantoin has been successfully integrated into pectin-based hydrogels. These hydrogels are typically formed through physical or chemical crosslinking of pectin chains. Research has shown that allantoin can be homogenously distributed within the pectin matrix. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) have indicated that the interaction between allantoin and pectin is often physical, involving hydrogen bonding, rather than covalent chemical bonding. In vivo studies using rat models have demonstrated that these allantoin-enriched pectin hydrogels can significantly improve wound contraction and reduce healing time.

Hyaluronic Acid Conjugates: Allantoin has also been incorporated into hyaluronic acid (HA) based systems. For instance, allantoin has been included in formulations of thiolated hyaluronic acid (HA-Cys). FTIR spectroscopy has been used to confirm the modification of HA and the incorporation of allantoin. These conjugates have shown good stability and biocompatibility in both in vitro and in vivo toxicity studies, suggesting their potential as delivery systems for further research into mucosal healing.

Biopolymer SystemMethod of Allantoin IntegrationKey Research Findings
Pectin HydrogelPhysical entrapment and dispersion within the hydrogel matrix.Homogeneous distribution of allantoin. Improved wound contraction in rat models.
Hyaluronic Acid-L-Cysteine (HA-Cys) ConjugateIncorporation into the thiolated hyaluronic acid formulation.Good stability and biocompatibility. Potential for mucosal delivery research.

Succinate (B1194679) Derivatization Approaches for Research Purposes

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is a molecule of great interest in metabolic research. Its derivatization is crucial for developing tools to study its role in cellular bioenergetics and disease pathophysiology.

Synthesis of Succinate-Containing Prodrug Analogs for Mechanistic Studies

The synthesis of succinate-containing prodrugs is a common strategy to enhance the cellular uptake of either succinate itself or another therapeutic agent. This approach typically involves the esterification of a hydroxyl group on a parent molecule with one of the carboxylic acid groups of succinic acid or its derivatives. mdpi.com

A general method for creating succinate prodrugs involves the use of succinic anhydride (B1165640) or a succinyl chloride monoester. mdpi.comresearchgate.net For example, the hydroxyl groups of a drug molecule can be reacted with succinic anhydride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form a succinyl monoester prodrug. researchgate.net The remaining free carboxylic acid on the succinate moiety can then be further esterified to improve membrane permeability. mdpi.com These prodrugs are designed to be cleaved by intracellular esterases, releasing succinate and the active drug, thereby allowing for mechanistic studies on the effects of intracellular succinate delivery or targeted drug release. mdpi.comresearchgate.netplos.orgplos.orgnih.gov

Prodrug Synthesis MethodReagentsPurpose of Prodrug in Research
Succinylation via Succinic AnhydrideSuccinic anhydride, triethylamine, 4-dimethylaminopyridine (DMAP)To create ester prodrugs for enhanced aqueous solubility and intracellular delivery of parent compounds for mechanistic evaluation. researchgate.net
Esterification with Succinyl Chloride MonoesterMethyl or ethyl succinyl chlorideTo produce succinate prodrugs with improved stability that can release the parent drug in vivo for efficacy studies. mdpi.comnih.gov

Chemical Labeling of Succinate for Metabolic Tracing Experiments

Chemical labeling of succinate with stable isotopes is a powerful technique for tracing its metabolic fate in biological systems. This allows researchers to follow the flow of carbon atoms from succinate through the TCA cycle and other metabolic pathways. Commonly used stable isotopes include carbon-13 (¹³C) and deuterium (B1214612) (²H). nih.govnih.govresearchgate.net

The synthesis of isotopically labeled succinate can be achieved through various chemical or biochemical methods. For example, succinic acid-1,4-¹³C₂ and succinic acid-¹³C₄ are commercially available and can be used as tracers in metabolic studies. medchemexpress.comsigmaaldrich.comsigmaaldrich.com These labeled succinates can be introduced to cells or organisms, and their incorporation into downstream metabolites can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcofc.edubiorxiv.orgnih.gov This approach provides valuable insights into the dynamics of the TCA cycle and related metabolic pathways under various physiological and pathological conditions.

Hypothetical Synthetic Routes for Allantoin-Succinate Conjugates or Cocrystallization for Investigational Use

While there is a lack of specific literature on the synthesis of allantoin-succinate conjugates, hypothetical routes can be proposed based on the known functional groups of each molecule. Allantoin possesses secondary amide N-H groups within its hydantoin ring and a primary amide in its ureido side chain. nih.gov Succinic acid is a dicarboxylic acid.

Esterification: A plausible synthetic route could involve the esterification of a hydroxyl-containing derivative of allantoin with succinic anhydride or succinyl chloride. However, allantoin itself does not have a hydroxyl group readily available for esterification. Therefore, a preliminary step to introduce a hydroxyl group onto the allantoin structure would be necessary.

Amidation: A more direct approach could be the formation of an amide bond between one of the carboxylic acid groups of succinic acid and one of the less sterically hindered N-H groups of allantoin. This reaction would likely require activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The reactivity of the different N-H groups on allantoin would need to be considered to control the site of conjugation.

Cocrystallization: An alternative to covalent conjugation is the formation of a cocrystal. Cocrystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonding. Given that allantoin has multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), and succinic acid has both hydrogen bond donors (O-H groups) and acceptors (C=O groups), there is a strong theoretical potential for the formation of allantoin-succinate cocrystals. The formation of such cocrystals could be explored through techniques like solution crystallization or gas antisolvent cocrystallization, where both compounds are dissolved in a common solvent and then allowed to crystallize together.

These hypothetical conjugates or cocrystals could be valuable research tools to investigate the combined biological effects of allantoin and succinate or to develop new materials with unique physicochemical properties.

Advanced Analytical Methodologies for Allantoin and Succinate Quantification and Characterization in Complex Biological Matrices

Chromatographic Techniques for Allantoin (B1664786) Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of allantoin and its related metabolites in complex biological matrices. The selection of a specific method depends on the sample type, the required sensitivity, and the analytical objective, such as metabolite profiling or enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of allantoin in various samples, including plant extracts and cosmetic formulations. acs.orgsci-hub.senih.gov The method's adaptability allows for both qualitative and quantitative assessments. A typical HPLC method for allantoin involves a C18 column with a phosphate (B84403) buffer solution as the mobile phase, with detection commonly performed at 210 nm. acs.orgsci-hub.senih.gov Method validation often includes assessments of sensitivity, linearity, repeatability, and recovery to ensure reliable results. acs.orgsci-hub.se For instance, a validated HPLC method for analyzing allantoin in Zea mays demonstrated a linear range of 0.2–200 μg/mL with a correlation coefficient (r²) greater than 0.999. sci-hub.senih.gov The limit of quantification (LOQ) for this method was established at 0.2 μg/mL. sci-hub.senih.gov

Validation Parameters of an HPLC Method for Allantoin Analysis in Zea mays
ParameterValueReference
Linear Range0.2–200 µg/mL sci-hub.senih.gov
Correlation Coefficient (r²)> 0.999 sci-hub.senih.gov
Limit of Detection (LOD)0.05 µg/mL nih.gov
Limit of Quantification (LOQ)0.2 µg/mL sci-hub.senih.gov
Repeatability (RSD)1.2% sci-hub.senih.gov
Average Recovery100.6% nih.gov

Allantoin is a highly hydrophilic compound, which can make it challenging to analyze using traditional reversed-phase HPLC columns where it shows little retention. chromatographyonline.comglsciences.comjascoinc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds like allantoin. chromatographyonline.comjascoinc.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of an organic solvent (e.g., >75% acetonitrile). chromatographyonline.com This mode of chromatography allows for better retention and resolution of highly water-soluble analytes. chromatographyonline.comglsciences.com

Several HILIC columns, such as those with diol or amino-modified silica, have been successfully employed for allantoin analysis in cosmetics and pharmaceutical preparations. chromatographyonline.comjascoinc.commdpi.com For example, an Acclaim Mixed-Mode HILIC-1 column, which has both HILIC and reversed-phase characteristics, has been shown to provide excellent retention and resolution for allantoin. chromatographyonline.com A study using this column to assay a cosmetic sample reported spike recoveries of 98.4% for allantoin. chromatographyonline.com Another application utilized a FinePak SIL NH2-5 column with a mobile phase of acetonitrile (B52724) and water (80:20) for analyzing allantoin in eyedrops. jascoinc.com

Allantoin is a chiral molecule, existing as two enantiomers. The separation of these enantiomers is crucial in various fields, particularly in pharmaceutical and biological studies, as different enantiomers can exhibit different biological activities. nih.govyoutube.com Chiral HPLC is the primary method for achieving this separation. researchgate.net This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their differential retention and separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for the enantioseparation of hydantoin (B18101) derivatives. irb.hr A study on the chiral analysis of allantoin in snail slime developed an enantioselective HPLC protocol using a Lux® 3 μm i-Amilose-3 chiral stationary phase. nih.gov This method, when coupled with mass spectrometry, revealed the racemic nature of allantoin in the snail slime sample. nih.gov The development of chiral separation methods often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. youtube.com

Ultraviolet (UV) absorbance detection is a common and robust method used in conjunction with HPLC for the quantification of allantoin. nih.gov Allantoin exhibits UV absorbance at low wavelengths, and detection is typically set between 210 nm and 235 nm. acs.orgmdpi.comsemanticscholar.org A specific HPLC-UV method for determining allantoin and other compounds in a pharmaceutical gel chose 220 nm as the common detection wavelength for all analytes. mdpi.comnih.gov

The sensitivity of HPLC-UV methods is generally sufficient for quality control in cosmetic and pharmaceutical products. semanticscholar.orgresearchgate.net For instance, a developed method for the simultaneous determination of allantoin and D-panthenol in cosmetics reported a limit of detection (LOD) of 0.07 μg/mL and a limit of quantification (LOQ) of 0.2 μg/mL for allantoin. semanticscholar.orgresearchgate.net The selection of the detection wavelength is a critical parameter that is optimized based on the full UV spectra of the analytes to maximize sensitivity and minimize interference. mdpi.com

HPLC-UV Method Parameters for Allantoin Quantification
ParameterCondition/ValueMatrixReference
ColumnC18Cosmetics semanticscholar.orgresearchgate.net
Mobile PhaseAcetonitrile–10 mM phosphoric acid (pH 2.5) (85:15, v/v)Cosmetics semanticscholar.orgresearchgate.net
Detection Wavelength210 nmCosmetics semanticscholar.orgmendeley.com
Linearity Range0.2–20 µg/mLCosmetics semanticscholar.orgresearchgate.net
LOD0.07 µg/mLCosmetics semanticscholar.orgresearchgate.net
LOQ0.2 µg/mLCosmetics semanticscholar.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Allantoin Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling, capable of identifying and quantifying a wide range of small molecules, including allantoin. nih.gov A key advantage of GC-MS is its ability to provide detailed structural information from the mass spectra, which can be compared against established libraries for confident compound identification. nih.govyoutube.com For volatile compounds, GC-MS is ideal; however, for non-volatile molecules like allantoin, a chemical derivatization step is necessary to increase their volatility. nih.govnih.gov

A specific GC-MS assay has been developed for the determination of allantoin in human serum. nih.gov In this method, allantoin is first isolated from the serum using an anion exchange column. It is then derivatized with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) to make it suitable for GC analysis. The analysis is performed using a mass selective detector with single ion monitoring, providing high specificity and accuracy. nih.gov This stable isotope dilution method is considered reliable for quantifying serum allantoin, which can serve as a marker of in vivo oxidative stress. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone of metabolomics due to its high sensitivity, selectivity, and broad applicability to a wide range of compounds. nih.govmdpi.com This technique is particularly well-suited for analyzing polar and non-volatile metabolites like allantoin in complex biological fluids without the need for derivatization. nih.govresearchgate.net

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the rapid and specific assay of urinary allantoin. nih.gov This method utilizes a HILIC column for chromatographic separation and detects allantoin in positive ion mode using multiple reaction monitoring (MRM). The method is highly sensitive, with a limit of detection of 0.06 pmol, and requires minimal sample preparation. nih.gov LC-MS/MS is also invaluable for comprehensive metabolomics studies, where it can be used to measure hundreds of metabolites simultaneously in serum or plasma, providing a detailed snapshot of the metabolic state. researchgate.net The high throughput and quantitative precision of modern LC-MS/MS assays make them ideal for large-scale clinical and biological studies. nih.govresearchgate.net

UPLC-MS/MS Method for Urinary Allantoin Analysis
ParameterCondition/ValueReference
ChromatographyUPLC™ BEH HILIC, 1.7 µm, 2.1× 100 mm column nih.gov
Mobile PhaseIsocratic elution with 0.5% formic acid in acetonitrile: DI-H₂O (95:5, v/v) nih.gov
Detection ModePositive ion, Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition159>116 (primary) nih.gov
Limit of Detection (LOD)0.06 pmol nih.gov
Precision (Intra- & Inter-day)<8% nih.gov

Chromatographic Techniques for Succinate (B1194679) Analysis

The accurate quantification and characterization of succinate in complex biological matrices necessitate the use of advanced chromatographic techniques. These methods offer the required selectivity and sensitivity to distinguish succinate from a multitude of other structurally similar compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern succinate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography stands as a versatile and widely adopted technique for the analysis of organic acids, including succinate. Its application spans various detection methods and column chemistries, tailored to the specific requirements of the analysis.

Mixed-mode chromatography is a powerful approach that combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. helixchrom.com This duality provides enhanced selectivity for separating a wide array of chemical compounds, including organic and inorganic acids, in a single analytical run. helixchrom.com For the analysis of succinate and other carboxylic acids, mixed-mode columns offer significant advantages over traditional C18 columns, which often exhibit limited retention for these polar compounds. waters.com

The retention of compounds on mixed-mode columns can be finely tuned by adjusting mobile phase parameters like organic solvent content, ionic strength, and pH. lcms.cz For instance, Atlantis PREMIER BEH C18 AX columns, which incorporate both reversed-phase and anion-exchange functionalities, have demonstrated excellent retention and separation efficiency for organic acids. waters.comlcms.cz This allows for rapid analyses, with total run times often under 8 minutes, a significant improvement over the longer run times associated with traditional anion-exchange chromatography. waters.comlcms.cz The combination of mixed-mode separation with mass spectrometry detection, such as with the ACQUITY QDa Mass Detector, further enhances selectivity, enabling reliable quantification even for co-eluting compounds. waters.com

Interactive Data Table: Comparison of Chromatographic Modes for Organic Acid Analysis

FeatureAnion-Exchange ChromatographyReversed-Phase C18 ChromatographyMixed-Mode Chromatography
Primary Retention Mechanism Ion ExchangeHydrophobic InteractionHydrophobic & Ion Exchange
Separation Efficiency ExcellentLow for Polar AnalytesGood to Excellent
Retention of Polar Compounds GoodLimitedGood
Typical Run Time Long (e.g., ~40 min)ShortShort (e.g., < 8 min) lcms.cz
Selectivity HighModerateHigh and Adjustable

For compounds like succinate that lack a significant UV chromophore, Evaporative Light Scattering Detection (ELSD) offers a valuable alternative to traditional UV detectors. labmanager.com ELSD is a universal detector that can identify any analyte that is less volatile than the mobile phase. wikipedia.org The detection process involves three key steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. wikipedia.orglcms.cz The intensity of the scattered light is proportional to the mass of the analyte. wikipedia.org

This technique is particularly advantageous for the analysis of a broad range of non-chromophoric compounds, including sugars, lipids, polymers, and organic acids. peakscientific.com ELSD is compatible with gradient elution, which is often necessary for separating complex mixtures of analytes with varying polarities. lcms.cz Modern ELSD instruments, such as the Agilent 1290 Infinity ELSD, offer high sensitivity, with detection limits in the low-nanogram range, and excellent reproducibility. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Succinate Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique widely used for the metabolic profiling of volatile and semi-volatile compounds. monash.edu For non-volatile analytes like succinic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. colostate.edu Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method for carboxylic acids. uran.ualmaleidykla.lt

The optimized derivatization conditions, including the choice of reagent, reaction time, and temperature, are crucial for achieving accurate and reproducible quantification. uran.ua For succinic acid, derivatization with BSTFA at 70°C for 3-4 hours has been shown to be effective. uran.ua GC-MS methods, particularly when operated in selected ion monitoring (SIM) mode, offer excellent sensitivity for quantifying succinate in complex biological samples, such as tissue extracts. uran.uanih.gov This targeted approach allows for the monitoring of specific fragment ions of the derivatized succinate, thereby minimizing interference from the sample matrix. uran.ua

Interactive Data Table: Optimized Parameters for GC-MS Analysis of Succinate

ParameterOptimized ConditionRationale
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) uran.uaEfficiently creates volatile silyl (B83357) esters of carboxylic acids. lcms.cz
Derivatization Temperature 70 °C uran.uaEnsures complete and timely reaction.
Derivatization Time 3-4 hours uran.uaAllows for the reaction to reach completion.
Injection Mode Splitless or appropriate split ratioMaximizes analyte transfer to the column for trace analysis.
MS Detection Mode Selected Ion Monitoring (SIM) uran.uanih.govIncreases sensitivity and selectivity by monitoring specific ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for comprehensive metabolomics studies due to its high sensitivity, selectivity, and broad applicability to a wide range of compounds. nih.gov Unlike GC-MS, LC-MS can often analyze polar and non-volatile compounds like succinate directly, without the need for derivatization. nih.gov This simplifies sample preparation and reduces the potential for analytical variability. researchgate.net

LC-MS/MS methods provide quantitative data on a wide array of metabolites, including intermediates of central carbon metabolism like the TCA cycle. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of analytes in complex biological matrices such as serum, urine, and tissue extracts. mdpi.comuah.edu The technique's high resolution and mass accuracy aid in the confident identification of metabolites. nih.gov For challenging separations, derivatization can still be employed to improve chromatographic retention and ionization efficiency in LC-MS analysis. nih.gov

Derivatization Reagents and Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds for chromatographic analysis. nih.gov For carboxylic acids like succinate, derivatization can improve chromatographic behavior, increase detection sensitivity, and enhance selectivity, particularly for GC-MS and in some LC-MS applications. researchgate.net

The primary goals of derivatization for carboxylic acids are to increase their volatility for GC analysis and to improve their ionization efficiency for MS detection. nih.gov Common derivatization strategies include silylation and alkylation. Silylation reagents, such as BSTFA and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens in the carboxyl groups with a silyl group, creating more volatile and thermally stable derivatives. lmaleidykla.ltnih.gov Alkylation, which involves the formation of esters (e.g., methyl or ethyl esters), is another widely used approach. colostate.edu

For LC-MS analysis, derivatization can be used to introduce a readily ionizable group into the analyte molecule, thereby enhancing its signal in the mass spectrometer. nih.gov Reagents like 4-bromo-N-methylbenzylamine have been developed to derivatize carboxylic acids, facilitating their detection in positive electrospray ionization mode and providing a distinct isotopic pattern for clear identification. semanticscholar.orgnih.gov The choice of derivatization reagent and strategy depends on the specific analytical technique, the nature of the analyte, and the complexity of the sample matrix. nih.gov

Methyl Chloroformate (MCF) Derivatization

Methyl chloroformate (MCF) is a versatile derivatization reagent utilized in gas chromatography-mass spectrometry (GC-MS) for the analysis of a wide range of metabolites containing amino and/or carboxylic acid functional groups. mdpi.com The derivatization process with MCF is known to be rapid and effective, converting non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. youtube.comnih.gov

The reaction mechanism involves the conversion of carboxylic acid groups into their corresponding methyl esters and the transformation of amino groups into methoxycarbonyl derivatives. researchgate.net This dual derivatization capability makes MCF a powerful tool for the simultaneous analysis of diverse metabolite classes. nih.gov For succinate, which is a dicarboxylic acid, MCF derivatization would result in the formation of its dimethyl ester, a more volatile compound amenable to GC-MS analysis.

While the application of MCF derivatization is well-established for a variety of organic and amino acids, its specific use for the direct derivatization of allantoin is not extensively documented in scientific literature. However, given that allantoin possesses secondary amine/amide functionalities within its heterocyclic structure, it is chemically plausible that it could react with MCF. The optimization of such a derivatization protocol would be a prerequisite for its application in allantoin analysis. A study on the optimization of MCF derivatization for amino acids in plant tissue highlights the importance of methodical optimization of parameters such as solid-phase extraction (SPE) cleanup to achieve high recovery rates, which were reported to be a minimum of 95% for most amino acids. nih.gov

Table 1: General Parameters for MCF Derivatization

Parameter Description Reference
Reagent Methyl Chloroformate (MCF) mdpi.com
Target Analytes Compounds with amino and/or carboxylic acid groups nih.gov
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comnih.gov
Purpose of Derivatization Increase volatility and thermal stability for GC analysis youtube.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a pre-column derivatization reagent widely used in high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govnih.gov AQC reacts with primary and secondary amines to produce stable, highly fluorescent derivatives that can be detected at very low concentrations. nih.govresearchgate.net The resulting derivatives exhibit strong fluorescence with an excitation maximum at 250 nm and an emission maximum at 395 nm. nih.gov

The derivatization procedure with AQC is a rapid, one-step process that forms stable unsymmetric urea (B33335) derivatives with amino acids and other amines. nih.gov Studies have shown that the derivatization is effective over a pH range of 8.2 to 10.0 and is tolerant of common buffer salts and detergents. nih.gov This methodology has been successfully applied to the analysis of amino acids in various complex biological samples, including infant foods and body fluids. mdpi.comnih.gov

Allantoin's structure includes secondary amine groups within its imidazolidine (B613845) ring, making it a theoretical candidate for derivatization with AQC. While direct derivatization of allantoin with AQC is not a commonly reported method, the known reactivity of AQC with secondary amines suggests its potential applicability. researchgate.net The successful application of this method would require optimization of the reaction conditions to ensure efficient derivatization of allantoin. The detection limits for AQC-derivatized amino acids are in the femtomole range, indicating the high sensitivity of this technique. nih.gov

Table 2: Characteristics of AQC Derivatization

Characteristic Value Reference
Excitation Wavelength 250 nm nih.gov
Emission Wavelength 395 nm nih.gov
Optimal pH Range 8.2 - 10.0 nih.gov
Detection Limits 40 fmol to 800 fmol (for amino acids) nih.gov
Analytical Technique HPLC with Fluorescence Detection nih.govnih.gov

Brominated N-methylated Amine Derivatization Reagents for Carboxylic Acids

For the analysis of carboxylic acids such as succinate, a novel derivatization reagent, 4-bromo-N-methylbenzylamine (4-BNMA), has been developed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This method facilitates the use of positive electrospray ionization (ESI) for the detection of derivatized carboxylic acids, which often exhibit poor ionization efficiency in their underivatized state. nih.gov

The derivatization with 4-BNMA involves a carbodiimide-mediated coupling reaction. acs.org The presence of a bromine atom in the 4-BNMA molecule results in a characteristic isotopic pattern in the mass spectrum of the derivative, which aids in its identification and confirmation. nih.govresearchgate.net The derivatized products also show improved retention in reversed-phase liquid chromatography. researchgate.net This method has been successfully applied to the analysis of tricarboxylic acid (TCA) cycle intermediates, including succinic acid, in both in vitro and in vivo models. nih.govnih.gov

The optimization of the derivatization reaction with 4-BNMA has been investigated, with studies showing that the reaction can be completed within 45 minutes at 60 °C. nih.gov The resulting LC-MS/MS method is highly sensitive, with limits of detection (LOD) for various carboxylic acids reported to be in the low nM range. nih.gov For succinic acid specifically, derivatization with 4-BNMA has been shown to provide sensitive analysis. nih.gov

Table 3: LC-MS/MS Parameters for 4-BNMA Derivatized Carboxylic Acids

Analyte MRM Transitions (m/z) Limit of Detection (LOD) (μg/L) Limit of Quantitation (LOQ) (μg/L) Reference
Pyruvic Acid 270/169 5 15 researchgate.net
Fumaric Acid 479/169 0.9 3 researchgate.net
Succinic Acid 481/169 0.2 0.6 researchgate.net
Malic Acid 497/169 4 12 researchgate.net
α-Ketoglutaric Acid 497/169 30 91 researchgate.net
Citric Acid 736/169 2 6 researchgate.net

Mechanistic Investigations of Allantoin and Succinate at the Cellular and Biochemical Level

Allantoin-Mediated Biochemical Pathways and Cellular Processes

Allantoin (B1664786), a diureide of glyoxylic acid, is a metabolic intermediate in the purine (B94841) catabolism pathway in most mammals, excluding humans and higher primates, where it is formed from the oxidation of uric acid. cosmeticscience.netmdpi.com It is also found in many plants and can be synthesized chemically. cosmeticscience.netpatsnap.com Allantoin participates in and influences a variety of biochemical pathways and cellular processes, ranging from nitrogen metabolism to the modulation of inflammatory responses and tissue repair.

In many organisms, allantoin is a key intermediate in the catabolism of purines, which are essential components of nucleic acids. mdpi.comfiveable.me In these organisms, uric acid is oxidized to allantoin by the enzyme uricase. mdpi.com Allantoin is then further metabolized. This pathway is significant for the recycling of nitrogen from purine breakdown. nih.govresearchgate.net

In leguminous plants, ureides like allantoin and allantoic acid are crucial for nitrogen transport. researchgate.net They are formed in the root nodules, where atmospheric nitrogen is fixed, and then transported to the shoots to serve as a primary source of nitrogen for growth. nih.gov The enzymes involved in ureide synthesis, such as uricase and allantoinase, show increased activity that correlates with the accumulation of ureides in the plant tissues. nih.gov Studies in soybean seedlings have demonstrated that ureides can be synthesized both through the de novo synthesis of purines and the breakdown of existing nucleotides, depending on the developmental stage of the plant. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage if their levels are not controlled. nih.govmdpi.com Allantoin has been shown to play a role in mitigating oxidative stress by enhancing antioxidant defense mechanisms. researchgate.net While not a direct scavenger of ROS in the same way as classic antioxidants, allantoin can influence the activity of enzymes that regulate the cellular redox state. nih.gov

Studies have suggested that allantoin's protective effects against oxidative stress may be linked to its ability to increase the capacity of ROS-scavenging systems within the organism. researchgate.net For instance, research in rice seedlings indicated that exogenous allantoin application improved salt tolerance by increasing endogenous allantoin levels and the capacity to scavenge ROS. researchgate.net This suggests an indirect mechanism where allantoin supports the cell's own antioxidant machinery.

Allantoin is well-documented for its ability to promote wound healing, a process that involves stimulating cellular proliferation and the synthesis of extracellular matrix (ECM) components. patsnap.comtypology.com The ECM provides structural and biochemical support to surrounding cells.

Fibroblast Proliferation: In vitro studies have demonstrated that allantoin can stimulate the proliferation of fibroblasts, which are key cells in the dermis responsible for producing ECM proteins. cosmeticscience.netnih.gov Increased DNA synthesis and mitotic activity have been observed in allantoin-treated fibroblasts. cosmeticscience.net This enhanced proliferation contributes to the regeneration of tissue during wound repair. cosmeticscience.netpatsnap.com

The table below summarizes the effects of allantoin on cellular proliferation and ECM synthesis based on various studies.

Cellular ProcessEffect of AllantoinKey Findings
Fibroblast Proliferation StimulatoryIncreased DNA synthesis and mitotic activity in fibroblasts. cosmeticscience.net Promotes attachment and proliferation of fibroblast cells. nih.gov
Collagen Synthesis StimulatoryIncreases the synthesis of pro-collagen, the precursor to collagen. google.com Leads to earlier and increased deposition of collagen in wound healing. typology.comtypology.com
Elastin Synthesis SupportiveContributes to the overall health and maintenance of the extracellular matrix, which includes elastin. mdpi.comresearchgate.net

While specific in vitro studies focusing solely on allantoin's modulation of protein denaturation are not extensively detailed in the provided context, its known anti-inflammatory and soothing properties suggest a potential protective role. patsnap.com Inflammation can be associated with protein denaturation. Allantoin's ability to form complexes and neutralize irritants may contribute to a more stable cellular environment, indirectly mitigating protein denaturation. akema.it

As previously mentioned in the context of purine catabolism, allantoin is a vital molecule for nitrogen transport and utilization in certain plants, particularly legumes. researchgate.net Ureides, including allantoin, are efficient molecules for transporting nitrogen fixed in the root nodules to the rest of the plant. nih.gov

Beyond its role in nitrogen transport, allantoin is also implicated in plant responses to abiotic stress. nih.gov Research in Arabidopsis has shown that allantoin can enhance tolerance to drought and osmotic stress by activating abscisic acid (ABA) metabolism. nih.gov ABA is a key plant hormone involved in regulating stress responses. Allantoin appears to activate ABA production through both transcriptional and post-translational mechanisms, leading to the expression of stress-responsive genes. nih.gov This indicates that purine catabolism, through the action of intermediates like allantoin, is not only a housekeeping function for nitrogen recycling but also plays a regulatory role in plant stress tolerance. nih.gov

Succinate-Mediated Biochemical Pathways and Cellular Processes

Succinate (B1194679) is a key metabolic intermediate that plays a central role in several fundamental biochemical pathways. It is most widely recognized for its role in the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is the central hub of cellular respiration in the mitochondria. In this cycle, succinate is formed from succinyl-CoA and is then oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). This reaction is crucial for the generation of ATP, the main energy currency of the cell.

Beyond its bioenergetic role, succinate has emerged as an important signaling molecule. When it accumulates and is secreted into the extracellular space, it can act as a ligand for a specific G-protein coupled receptor, SUCNR1 (also known as GPR91). The activation of this receptor by succinate can trigger a variety of cellular responses, including the modulation of inflammation, regulation of blood pressure, and stimulation of platelet aggregation.

In the context of inflammation, succinate can act as a pro-inflammatory signal. During conditions such as ischemia (lack of blood flow) and subsequent reperfusion, succinate can accumulate in tissues. Upon reoxygenation, the rapid oxidation of this accumulated succinate by succinate dehydrogenase can lead to a burst of reactive oxygen species (ROS) production, contributing to oxidative stress and tissue damage. Furthermore, extracellular succinate, through its receptor SUCNR1, can enhance the inflammatory response by promoting the production of pro-inflammatory cytokines by immune cells.

Succinate also plays a role in cellular processes such as gene expression and epigenetic regulation. Succinate dehydrogenase activity is linked to the cellular epigenetic landscape, as succinate can inhibit the activity of a class of enzymes called 2-oxoglutarate-dependent dioxygenases, which include histone and DNA demethylases. By inhibiting these enzymes, succinate accumulation can lead to changes in histone and DNA methylation patterns, thereby influencing gene expression.

Integration within the Tricarboxylic Acid (TCA) Cycle and Associated Metabolic Loops

Succinate is a pivotal intermediate in the Tricarboxylic Acid (TCA) cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. nih.govfrontiersin.org The cycle takes place in the mitochondria and is a central pathway that connects carbohydrate, fat, and protein metabolism.

The formation and utilization of succinate within the TCA cycle are tightly regulated. Succinyl-CoA is converted to succinate by the enzyme succinyl-CoA synthetase, a step that is coupled with the substrate-level phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) to guanosine triphosphate (GTP) or adenosine (B11128) diphosphate (ADP) to adenosine triphosphate (ATP). libretexts.org Subsequently, succinate is oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. thoracickey.comjumedicine.com This reaction is unique as SDH is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain. thoracickey.comwikipedia.org

The TCA cycle is not an isolated pathway; it is intricately connected to other metabolic loops through anaplerotic and cataplerotic reactions. Anaplerotic reactions replenish the TCA cycle intermediates that are extracted for biosynthetic purposes, while cataplerotic reactions are those that remove them. wikipedia.orgfiveable.me Succinate and its precursor succinyl-CoA are key players in these processes. For instance, the catabolism of certain amino acids (such as isoleucine, methionine, and valine) and odd-chain fatty acids can produce succinyl-CoA, which then enters the TCA cycle, representing a significant anaplerotic input. fiveable.melibretexts.orgyoutube.com Conversely, succinyl-CoA is a precursor for heme synthesis, a cataplerotic pathway. nih.gov

Key Reactions Involving Succinate in the TCA Cycle
ReactionEnzymeSubstrate(s)Product(s)Significance
Conversion of Succinyl-CoA to SuccinateSuccinyl-CoA SynthetaseSuccinyl-CoA, GDP/ADP, PiSuccinate, GTP/ATP, CoASubstrate-level phosphorylation, linking the TCA cycle to energy currency production.
Oxidation of Succinate to FumarateSuccinate Dehydrogenase (Complex II)Succinate, FADFumarate, FADH2Links the TCA cycle directly to the electron transport chain. thoracickey.comjumedicine.com

Interplay with the Glyoxylate (B1226380) Pathway and Anaerobic Fermentation Processes

While allantoin's direct interaction with the glyoxylate pathway is primarily documented in plants and microorganisms, where it serves as a nitrogen source, the metabolic products of both allantoin and succinate are relevant to these pathways. The glyoxylate cycle is an anabolic pathway that allows organisms to use two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates. wikipedia.orgfrontiersin.org A key feature of this cycle is the conversion of isocitrate to succinate and glyoxylate. wikipedia.orgbritannica.com This succinate can then be used for gluconeogenesis.

Under anaerobic conditions, many organisms, including some bacteria like Escherichia coli, resort to fermentation to generate energy. wikipedia.org Succinate is often a major end-product of mixed-acid fermentation. wikipedia.orgnih.gov In these pathways, phosphoenolpyruvate (B93156) (PEP) is carboxylated to oxaloacetate, which is then reduced to malate, fumarate, and finally succinate. researchgate.net This process serves as an electron sink, allowing for the regeneration of NAD+ necessary for glycolysis to continue. The efficiency of succinate production through fermentation can be enhanced by engineering the metabolic pathways, for instance, by inactivating competing pathways that lead to products like lactate (B86563) and acetate. nih.govfrontiersin.org

Allantoin degradation in some organisms can yield glyoxylate. nih.gov This glyoxylate can potentially feed into the glyoxylate cycle, further highlighting the indirect metabolic connection between allantoin and succinate-producing pathways.

Succinate Receptor 1 (SUCNR1/GPR91) Signaling and its Metabolic Context in Cellular Responses

Succinate can act as a signaling molecule by activating a specific G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), also known as GPR91. uliege.bewikipedia.org This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. frontiersin.orgnih.gov The activation of SUCNR1 by extracellular succinate triggers intracellular signaling cascades that can lead to a variety of cellular responses.

Under conditions of metabolic stress, such as hypoxia or ischemia, intracellular succinate can accumulate and be released into the extracellular space. uliege.bee-enm.org This extracellular succinate then acts as a ligand for SUCNR1, initiating signaling pathways that are often linked to inflammation, immune responses, and metabolic regulation. frontiersin.orguliege.be For instance, in immune cells, SUCNR1 activation can lead to the production of pro-inflammatory cytokines. frontiersin.org In adipocytes, succinate signaling through SUCNR1 has been shown to inhibit lipolysis. uliege.be

The signaling pathways downstream of SUCNR1 activation are diverse and cell-type specific. They can involve both Gq- and Gi-coupled signaling, leading to changes in intracellular calcium levels and cyclic AMP (cAMP) concentrations, respectively. frontiersin.orgphysiology.org These second messengers, in turn, modulate the activity of various downstream effectors, influencing cellular metabolism and function.

Cellular Responses to SUCNR1 Activation
Cell Type/TissueSignaling PathwayMetabolic/Cellular ResponseReference
Immune Cells (e.g., Macrophages)Gq- and Gi-coupledPro-inflammatory cytokine production frontiersin.orgphysiology.org
AdipocytesGi-coupledInhibition of lipolysis uliege.be
Kidney-Regulation of blood pressure uliege.be
Hematopoietic Progenitor CellsGi-coupledInduction of cell proliferation via ERK1/2 frontiersin.org

Influence on Mitochondrial Bioenergetics and Oxidative Stress Responses

Both allantoin and succinate have significant implications for mitochondrial function and the cellular response to oxidative stress. Succinate is a primary substrate for the mitochondrial electron transport chain, feeding electrons directly to Complex II (succinate dehydrogenase). thoracickey.comwikipedia.org The oxidation of succinate can drive a high protonmotive force, which is essential for ATP synthesis. nih.gov However, under certain conditions, such as ischemia-reperfusion, the rapid oxidation of accumulated succinate can lead to a surge in reactive oxygen species (ROS) production, primarily from Complex I and Complex III. nih.govnih.govnih.gov This increased ROS generation can contribute to oxidative stress and cellular damage. nih.govresearchgate.net

Allantoin is recognized as a stable and specific biomarker of oxidative stress in humans. acs.orgacs.orgnih.gov It is formed from the non-enzymatic oxidation of uric acid by reactive oxygen species. acs.org Therefore, elevated levels of allantoin in biological fluids are indicative of increased oxidative damage. nih.govcore.ac.uk Studies have shown that allantoin can also have protective effects against oxidative stress. For instance, it has been demonstrated to upregulate the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), potentially through the SIRT1/Nrf2 pathway. nih.gov

Modulation of Cellular Energy Homeostasis and Glycolytic Rates

Succinate plays a crucial role in maintaining cellular energy homeostasis. As a key intermediate of the TCA cycle, its availability directly influences the rate of oxidative phosphorylation and ATP production. nih.gov The accumulation of succinate, for example during hypoxia, can signal a state of energy distress. e-enm.org Furthermore, extracellular succinate, through SUCNR1 signaling, can influence metabolic processes in various tissues, thereby affecting systemic energy balance. e-enm.org

The interplay between mitochondrial respiration and glycolysis, known as the Warburg effect in cancer cells, highlights the intricate regulation of cellular energy metabolism. While not directly influencing glycolytic rates in the same manner as some other metabolites, succinate's role in mitochondrial bioenergetics indirectly impacts the cell's reliance on glycolysis for ATP production. For instance, impaired mitochondrial function due to excessive succinate-driven ROS production could lead to a compensatory increase in glycolysis.

Intersections with Amino Acid Metabolism and Transport

The metabolism of both allantoin and succinate is connected to amino acid metabolism. Allantoin is a product of purine catabolism, a pathway that is fundamentally linked to the synthesis and degradation of amino acids, which provide the nitrogen atoms for the purine ring. researchgate.net

Succinate's connection to amino acid metabolism is more direct. Several amino acids, including isoleucine, methionine, threonine, and valine, are catabolized to propionyl-CoA, which is then converted to succinyl-CoA, an intermediate that enters the TCA cycle. libretexts.orgyoutube.com This represents a significant anaplerotic pathway, replenishing the TCA cycle with intermediates derived from amino acids. fiveable.me Conversely, TCA cycle intermediates, including those downstream of succinate, can be used for the synthesis of non-essential amino acids. For example, oxaloacetate can be transaminated to form aspartate, and α-ketoglutarate can be converted to glutamate. nih.gov Furthermore, succinate has been observed to inhibit the incorporation of amino acids into proteins in certain cellular contexts, potentially by altering the cellular redox state. nih.gov

Cross-Talk and Interdependencies Between Allantoin and Succinate Metabolic Routes

The metabolic pathways of allantoin and succinate, while seemingly disparate, exhibit significant cross-talk and interdependencies, particularly in the context of cellular stress responses and energy metabolism. The accumulation of succinate under hypoxic or ischemic conditions leads to increased ROS production, a state of oxidative stress. nih.govnih.gov This oxidative stress, in turn, can lead to the non-enzymatic oxidation of uric acid to allantoin, making allantoin a reliable biomarker for succinate-induced oxidative damage. acs.orgnih.gov

Furthermore, the metabolic states that lead to succinate accumulation, such as a high NADH/NAD+ ratio, can also influence purine metabolism and, consequently, allantoin production. The energy status of the cell, dictated in large part by the flux through the TCA cycle where succinate is a key player, will impact the energy-intensive processes of purine synthesis and degradation.

The signaling roles of both molecules also intersect. Extracellular succinate, acting through SUCNR1, can initiate inflammatory responses. frontiersin.orguliege.be Inflammation is often associated with increased oxidative stress, which would be reflected in higher allantoin levels. Therefore, a signaling cascade initiated by succinate could indirectly lead to an increase in a key biomarker of its downstream effects.

Structure-Activity Relationship (SAR) Studies of Allantoin and Succinate Derivatives for Receptor Interactions and Enzymatic Activities

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies guide the design of new molecules with improved potency and selectivity. While direct and extensive SAR studies on allantoin and succinate derivatives for a broad range of receptor interactions are specific fields of research, valuable insights can be drawn from studies on structurally related compounds, particularly the hydantoin (B18101) scaffold, which forms the core of allantoin.

Hydantoin, an imidazolidine-2,4-dione, is a privileged scaffold in drug discovery. nih.gov Derivatives of hydantoin have been extensively investigated as inhibitors of various enzymes, especially protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.net

SAR studies on hydantoin-based kinase inhibitors have revealed key structural features necessary for activity:

Substitution on the Imidazolidine (B613845) Ring: The positions and nature of substituent groups on the hydantoin ring are critical for determining inhibitory potency and selectivity. For example, modifications at the N1, N3, and C5 positions can drastically alter the interaction with the target kinase's active site.

Aromatic Moieties: The attachment of various aromatic or heteroaromatic rings to the hydantoin core is a common strategy. The nature of these rings and their substituents (e.g., halogens, methoxy (B1213986) groups) can influence properties like lipophilicity and hydrogen bonding capacity, thereby affecting target binding. nih.gov For instance, in one series of hydantoin derivatives, the presence of two halogen atoms on an attached benzylidene moiety increased lipophilicity and resulted in potent cytotoxic activity comparable to the reference drug doxorubicin. nih.gov

Linker Groups: The type and length of any linker connecting the hydantoin ring to other pharmacophoric elements can impact the molecule's ability to adopt the correct conformation for binding within an enzyme's active site.

These principles, derived from studying the broader class of hydantoin-containing molecules, provide a foundational framework for the rational design of novel allantoin derivatives. By systematically modifying the allantoin structure—for instance, by introducing substituents on the hydantoin ring or altering the ureido side chain—it is possible to explore and optimize interactions with specific biological targets, including enzymes and receptors, to develop new therapeutic agents.

Table 3: Compound Names Mentioned in the Article

Compound Name
Allantoin
Allantoic acid
Carbamoyl phosphate (B84403)
Glyoxylate
Hydantoin
Malate
Oxalurate
Oxamate
Succinate

Pre Clinical Research Models and in Vitro Systems for Allantoin Sodium Succinate Analogs

Investigation in Microbial Model Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial model systems such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae serve as fundamental platforms for investigating the metabolic pathways and genetic regulation related to allantoin (B1664786) and its analogs. These organisms provide powerful tools for understanding how these compounds are utilized as nutrient sources and for developing engineered strains with enhanced metabolic capabilities.

Adaptive laboratory evolution (ALE) is a technique used to improve microbial phenotypes by applying selective pressures over extended periods, driving the evolution of strains with desired characteristics, such as enhanced production of specific metabolites. google.commdpi.com This methodology involves repeatedly culturing microorganisms under specific conditions, allowing for the selection of mutants with improved fitness. google.comtue.nl While direct studies on adaptive evolution for "Allantoin sodium succinate" production are not available, the principles of ALE are widely applied to enhance the production of various biochemicals. For instance, ALE has been used to develop microbial strains with increased tolerance to stress, improved utilization of carbon sources, and higher yields of target compounds. tue.nl This approach could theoretically be applied to engineer E. coli or S. cerevisiae strains for the enhanced production or utilization of allantoin analogs by designing specific selective pressures that couple the desired metabolic trait to cell growth and survival. researchgate.netnih.gov

Genetic manipulation in microbial systems is crucial for elucidating the intricate pathways of purine (B94841) catabolism, where allantoin is a key intermediate. In E. coli, allantoin can be utilized as a nitrogen source under anaerobic conditions. researchgate.net The degradation of allantoin is catalyzed by the enzyme allantoinase, which converts it to allantoate (B10759256). nih.gov The genes responsible for allantoin metabolism are often clustered in operons, and their expression is tightly regulated.

Genetic engineering techniques have been instrumental in constructing artificial biosynthetic pathways for the de novo production of allantoin in E. coli. nih.gov This involves screening for and expressing efficient urate oxidases and xanthine (B1682287) dehydrogenases to convert intermediates in the purine metabolic pathway, such as hypoxanthine, into allantoin. nih.gov By enhancing the supply of precursor molecules, redistributing carbon flux, and reducing the formation of byproducts like acetate (B1210297), researchers have significantly increased the titer of microbially produced allantoin. nih.gov These genetic engineering strategies provide a framework for the potential production of various allantoin analogs.

Table 1: Key Genes and Enzymes in E. coli Allantoin Metabolism

Gene/Enzyme Function Regulatory Aspects
AllB (Allantoinase) Catalyzes the conversion of allantoin to allantoate. nih.gov Allosterically activated by the downstream enzyme glycerate 2-kinase (GlxK) in the presence of glyoxylate (B1226380). researchgate.net
AllW (YbbW) Putative allantoin transporter. researchgate.net Stabilized by interaction with AllB. researchgate.net
AllR Repressor protein that regulates allantoin utilization operons. researchgate.net Glyoxylate acts as an effector. researchgate.net

| AllS | Transcriptional activator of the allantoin operon. researchgate.net | |

Studies in Plant Models (e.g., Arabidopsis thaliana, Soybean)

Plant models, particularly Arabidopsis thaliana and soybean (Glycine max), have been instrumental in uncovering the multifaceted roles of allantoin and its derivatives in plant development and stress response. These compounds are not merely intermediates in nitrogen metabolism but also act as signaling molecules.

In Arabidopsis thaliana, allantoin has been shown to play a significant role in regulating seed germination, especially under conditions of thermal stress. nih.govmdpi.com Seed dormancy is a complex trait influenced by both genetic and environmental factors, with hormones like abscisic acid (ABA) acting as key repressors of germination. nih.gov

Research has demonstrated that exogenous application of allantoin can alleviate thermoinhibition of seed germination. nih.govmdpi.com Studies using Arabidopsis mutants have provided further insight. For instance, aln mutants, which have a deficiency in allantoinase and consequently accumulate higher levels of endogenous allantoin, exhibit enhanced seed germination under high-temperature stress. nih.govmdpi.com The mechanism appears to involve the reduction of ABA content and the scavenging of reactive oxygen species (ROS) induced by heat stress, a function that requires the 1-CYS PEROXIREDOXIN (PER1) antioxidant enzyme. nih.govmdpi.com Conversely, mutants in allantoate amidohydrolase (AtAAH), which leads to the accumulation of allantoate, allantoin, and urea (B33335), show an increased seed dormancy phenotype. nih.gov

Table 2: Effect of Allantoin on Arabidopsis thaliana Seed Germination Under High Temperature

Treatment/Genotype Observation Implied Mechanism
Exogenous Allantoin Application Increased seed germination percentage under high temperature (28°C to 32°C). nih.govmdpi.com Alleviation of thermoinhibition. nih.gov
aln mutant (high endogenous allantoin) Higher seed germination rate under heat stress compared to wild-type. mdpi.com Reduction of ABA content and PER1-mediated ROS scavenging. nih.govmdpi.com

| Ataah mutant (allantoate/allantoin accumulation) | Increased seed dormancy. nih.gov | Overaccumulation of allantoin/allantoate may interfere with ROS signaling required for germination. nih.gov |

Cellular Co-culture Systems for Studying Intercellular Signaling (e.g., macrophage-neural stem cell interactions)

Cellular co-culture systems, which involve growing two or more different cell types together, are valuable tools for studying the complex intercellular signaling that governs tissue homeostasis, regeneration, and disease. mdpi.com While direct studies of allantoin sodium succinate (B1194679) analogs in macrophage-neural stem cell co-cultures are limited, the known anti-inflammatory properties of allantoin suggest a potential modulatory role in the interactions between these cell types. tue.nlnih.gov

The communication between macrophages and neural cells is critical in the context of neuroinflammation and tissue repair in the nervous system. Macrophages can adopt different polarization states, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-reparative (M2), which dictate their function. In vitro co-culture models have demonstrated that neural stem cells can induce the M2 polarization of macrophages, a process that is often mediated by the secretion of cytokines like interleukin-4 (IL-4). This shift from a pro-inflammatory to an anti-inflammatory state is crucial for promoting tissue repair and regeneration.

Given that allantoin has been shown to exert anti-inflammatory and antioxidant effects, it is plausible that its analogs could influence the signaling dynamics within a macrophage-neural stem cell co-culture. nih.gov For instance, allantoin has been found to suppress inflammatory responses by inhibiting the activation of key signaling pathways such as NF-κB and MAPK. nih.gov By modulating the inflammatory state of macrophages, allantoin analogs could potentially influence the behavior of neural stem cells, affecting their proliferation, differentiation, and survival. These co-culture systems provide a platform to investigate such potential immunomodulatory and neuroprotective effects of allantoin derivatives.

Ex Vivo Tissue Models for Biochemical and Cellular Responses (e.g., human gingival fibroblasts in advanced glycation end products studies)

Ex vivo tissue models provide a valuable platform for investigating the biochemical and cellular responses to this compound analogs in a setting that closely mimics the physiological environment. Human gingival fibroblasts (HGFs) are frequently employed in such models, particularly in studies related to the effects of advanced glycation end products (AGEs), which are implicated in the pathogenesis of periodontal disease.

Research has demonstrated that certain anti-inflammatory agents used in oral care products also possess antiglycation properties. In one study, the inhibitory effects of allantoin and other compounds on AGE formation were evaluated in vitro. The findings revealed that allantoin significantly inhibited glyceraldehyde-induced glycation. jst.go.jp

To assess the impact of these antiglycation effects on cellular responses, HGFs were treated with AGEs that were formed in either the presence or absence of the investigational compounds. The subsequent analysis of interleukin-6 (IL-6) production, a key inflammatory cytokine, in the cell culture supernatant showed that bovine serum albumin (BSA) incubated with glyceraldehyde in the presence of allantoin inhibited IL-6 production from HGFs. jst.go.jp This suggests that by preventing the formation of AGEs, allantoin may in turn prevent gingival inflammation. jst.go.jp

The study further explored the inhibitory effects on glycation induced by different pathways. While allantoin did not inhibit fructose-induced glycation, it did show significant inhibition of glyoxal-induced glycation at concentrations of 12.5 mM and 25.0 mM. jst.go.jp This is particularly relevant as Nε-(carboxymethyl)lysine (CML), a major AGE formed from glyoxal, is known to be present in gingival tissues. jst.go.jp

Interactive Table: Inhibition of Glycation Pathways by Allantoin Analogs

Glycation Inducer Allantoin Concentration Inhibition Effect Significance
Glyceraldehyde 12.5 mM Significant Inhibition p < 0.01
Glyceraldehyde 25.0 mM Significant Inhibition p < 0.001
Fructose Not Specified No Inhibition -
Glyoxal 12.5 mM Significant Inhibition p < 0.001

These in vitro results using HGFs as an ex vivo model indicate that allantoin analogs could play a role in mitigating periodontal inflammation through their dual anti-inflammatory and antiglycation activities. jst.go.jp

Formulation Development for Investigational Delivery Systems in Non-clinical Research

The development of suitable delivery systems is a critical aspect of non-clinical research for investigational compounds like this compound and its analogs. The formulation strategy is dictated by the intended application and the physicochemical properties of the active molecule.

One area of focus has been the development of topical formulations for skin applications. Due to allantoin's low solubility in water (0.5% at 25°C), which can limit its use at the FDA-approved concentration of up to 2% for skin protectants, research has been conducted to enhance its solubility. google.com A patent describes a method to increase the aqueous solubility of allantoin by using urea or its derivatives as solubilization enhancers, allowing for the creation of physically stable aqueous solutions with 0.5% or higher concentrations of allantoin. google.com

Another approach involves the creation of complexes to improve stability and delivery. An example is the allantoin ascorbic acid complex, which has been formulated into creams and lotions. google.com Stability studies of these formulations, containing the allantoin ascorbic acid complex, have demonstrated improved stability against discoloration compared to control formulations under various storage conditions (room temperature, 45°C, and 90°C). google.com

Hydrogels have also been explored as a delivery vehicle for allantoin. A study on the development of a pectin-based hydrogel enriched with allantoin for skin wound treatment showed that the formulation exhibited hydrophilic behavior and promoted wound contraction, significantly reducing healing time in a rat model. researchgate.net The stability and rheological properties of such formulations are crucial for their efficacy. Research on allantoin hydrogels using xanthan gum as a gelling agent has shown that the preparation method influences the formulation's properties, with all tested formulations exhibiting thixotropic pseudoplastic flow. mdpi.com

For oral applications, an investigational delivery system involving an allantoin-incorporated hyaluronic acid-L-cysteine (HA-Cys-Alla) oral solution has been developed and evaluated for its stability and toxicity. tbzmed.ac.irresearchgate.net This formulation demonstrated good stability at refrigerator temperature and exhibited high biocompatibility in both in vitro and in vivo toxicity studies. tbzmed.ac.irresearchgate.net

Interactive Table: Stability of Allantoin-Incorporated Hyaluronic Acid-L-Cysteine Oral Solution

Storage Condition Time Points Observation for HA-Cys-Alla
Refrigerator (4°C) Up to 5 months Excellent stability
Room Temperature (25°C) 96 hours Stable, color change to bright yellow after 96 hours
Heating and Cooling Cycles - Low resistance
Freeze-Thaw Cycles - Good resistance

These examples highlight the diverse formulation strategies being investigated in non-clinical research to optimize the delivery and stability of allantoin and its analogs for various therapeutic applications.

Emerging Research Paradigms and Future Directions for Allantoin Sodium Succinate

Multi-omics Integration in Allantoin (B1664786) and Succinate (B1194679) Research

The advent of multi-omics technologies has revolutionized the study of biological systems, allowing for a more holistic understanding of the complex interplay between genes, proteins, and metabolites. Integrating genomics, transcriptomics, proteomics, and metabolomics offers a powerful approach to elucidating the multifaceted roles of allantoin and succinate.

Key Research Areas in Multi-omics Integration:

Omics DisciplineFocus Area for Allantoin and Succinate ResearchPotential Insights
Genomics Identifying and characterizing genes involved in the purine (B94841) catabolism pathway that produces allantoin. nih.govresearchgate.netUnderstanding the genetic basis of allantoin production and its regulation.
Transcriptomics Analyzing changes in gene expression in response to varying levels of succinate and allantoin.Revealing the signaling pathways and cellular processes modulated by these molecules.
Proteomics Investigating alterations in protein expression and post-translational modifications, such as succinylation, influenced by succinate levels. e-enm.orgElucidating the direct impact of succinate on protein function and cellular metabolism.
Metabolomics Profiling the broader metabolic changes that occur in response to fluctuations in allantoin and succinate concentrations. nih.govresearchgate.netMapping the metabolic networks affected by these compounds and identifying potential biomarkers.

Recent studies have highlighted the importance of succinate as a signaling molecule in inflammation and cancer, with its accumulation being a key indicator of metabolic shifts in immune cells. nih.govnih.govmdpi.com For instance, metabolomic analyses have shown that elevated succinate levels can stabilize hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen, thereby influencing inflammatory responses. nih.govnih.gov Furthermore, the concept of a "succinotype," a microbiome profile characterized by high succinate production, has been linked to inflammatory bowel disease and colorectal cancer, underscoring the importance of multi-omics in understanding host-microbe interactions. mdpi.com

Computational Modeling and Simulation of Allantoin- and Succinate-Related Metabolic Networks

Computational modeling and simulation have become indispensable tools for understanding the complex dynamics of metabolic networks. These approaches allow researchers to predict how genetic or environmental perturbations will affect cellular metabolism and to identify key control points within a pathway.

In the context of allantoin and succinate, computational models can be used to:

Simulate metabolic flux: Predict the flow of metabolites through the purine degradation and tricarboxylic acid (TCA) cycles under different conditions.

Identify key regulatory enzymes: Pinpoint enzymes that have the most significant impact on the production and consumption of allantoin and succinate.

Design metabolic engineering strategies: Guide the genetic modification of microorganisms for the enhanced production of succinate for biotechnological applications. mathworks.com

Software such as MATLAB and SimBiology are being used to create dynamic models of metabolic pathways, enabling a more quantitative understanding of cellular processes. mathworks.com These models can integrate experimental data from multi-omics studies to refine their predictive power. For example, computational models of mitochondrial complex II (succinate dehydrogenase) have been developed to analyze the kinetics of succinate oxidation and fumarate (B1241708) reduction, providing insights into its role in both energy metabolism and reactive oxygen species (ROS) production. researchgate.net

Development of Novel Allantoin-Succinate Conjugates for Targeted Research Probes and Mechanistic Elucidation

To better understand the specific roles of allantoin and succinate in cellular processes, researchers are developing novel chemical tools. The synthesis of allantoin-succinate conjugates, as well as fluorescently labeled derivatives of succinate, allows for the precise tracking of these molecules within cells and tissues.

These research probes can be used to:

Visualize the subcellular localization of allantoin and succinate.

Identify binding partners and receptors.

Investigate the kinetics of their transport and metabolism.

The development of potent fluorescent tracers for the succinate receptor (SUCNR1, also known as GPR91) has been a significant advancement. nih.gov These tools are helping to dissect the signaling pathways activated by extracellular succinate and to understand the pharmacological differences between human and rodent receptors, which is crucial for the development of targeted therapies. nih.gov

Elucidating Undiscovered Mechanistic Roles in Cellular Regulation and Inter-organismal Interactions

While much is known about the roles of allantoin and succinate in primary metabolism, emerging research suggests they have far-reaching and previously undiscovered functions in cellular regulation and communication between organisms.

Allantoin's Expanding Roles:

Beyond its function in nitrogen transport in plants, allantoin is now recognized as a signaling molecule involved in plant stress responses. researchgate.netnih.govnih.gov It has been shown to modulate plant responses to drought, salinity, and other abiotic stresses, often through interactions with plant hormones like abscisic acid. nih.govnih.gov In animals, allantoin has demonstrated anti-inflammatory and wound-healing properties, and it may play a role in regulating redox balance. patsnap.comnih.govmdpi.com

Succinate as a Key Signaling Molecule:

Succinate has emerged as a critical signaling molecule with diverse functions both inside and outside the cell. e-enm.orgnih.gov

Intracellularly, succinate accumulation can lead to the stabilization of HIF-1α, promoting inflammatory responses. nih.govnih.gov It also influences protein function through succinylation. e-enm.org

Extracellularly, succinate acts as a ligand for the SUCNR1 receptor, modulating immune cell function and playing a role in conditions like hypertension and liver fibrosis. e-enm.orgnih.govnih.gov

Furthermore, succinate produced by the gut microbiota can influence host metabolism and immune responses, highlighting its importance in inter-organismal interactions. nih.govresearchgate.net

Applications in Advanced Biotechnological Processes for Sustainable Bioproduction

The bio-based production of chemicals is a cornerstone of a sustainable economy, and succinate has been identified by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. nih.gov

Microbial Production of Succinate:

Metabolic engineering of microorganisms like Escherichia coli and yeast has led to the development of efficient processes for the fermentative production of succinate from renewable feedstocks. nih.govfrontiersin.org These biological processes offer a more environmentally friendly alternative to traditional petrochemical methods. nih.govresearchgate.net

Challenges and Future Directions:

While significant progress has been made, challenges remain in optimizing microbial strains and downstream processing to improve yields and reduce costs. nih.gov Future research will focus on:

Developing more robust and efficient microbial cell factories through synthetic biology and systems biology approaches.

Expanding the range of renewable feedstocks that can be used for succinate production. nih.gov

Improving the efficiency of succinate recovery and purification from fermentation broths. nih.gov

The continued exploration of these emerging research paradigms promises to unlock the full potential of allantoin and succinate, leading to new therapeutic strategies and more sustainable biotechnological processes.

Q & A

Q. How should conflicting results about the compound’s cytotoxicity be addressed in peer-reviewed literature?

  • Methodological Answer : Replicate experiments across independent labs using standardized protocols (e.g., ISO 10993-5 for biocompatibility). Perform meta-analyses to quantify heterogeneity (I² statistic). Discuss potential sources of variation (e.g., cell passage number, endotoxin levels) in limitations sections .

Tables for Quick Reference

Table 1 : Key Characterization Techniques for this compound

Parameter Method Acceptance Criteria
PurityHPLC (C18 column, 220 nm)≥98% peak area normalization
Structural Identity¹H/¹³C NMR (DMSO-d6)Match reference spectra
Thermal StabilityTGA (10°C/min, N₂ atmosphere)Decomposition onset >150°C

Table 2 : Common Pitfalls in Experimental Design and Mitigation Strategies

Pitfall Mitigation Strategy
Uncontrolled pH in solubilityUse buffered solutions; monitor with pH meters
Inadequate blindingAssign coded samples to treatment groups
Overreliance on single assaysValidate findings with orthogonal methodologies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.